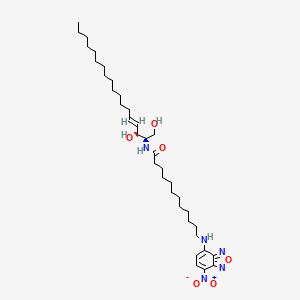

C12-NBD-L-Threo-sphingosine

Description

Properties

IUPAC Name |

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOJCYCOPNIGIK-LVGCVECSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to C12-NBD-L-Threo-sphingosine: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-Threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a critical bioactive lipid involved in a myriad of cellular processes. This synthetic molecule incorporates a 12-carbon acyl chain and the nitrobenzoxadiazole (NBD) fluorophore, rendering it a powerful tool for visualizing and tracking the metabolism and localization of sphingolipids in living cells. Its L-Threo stereochemistry, an unnatural configuration, offers unique opportunities to probe the specificity of enzymes and transport proteins within the complex network of sphingolipid signaling. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant signaling pathways associated with this compound.

Core Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is paramount for its effective use in research. Key properties are summarized in the table below.

| Property | Value | Source |

| Synonyms | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-L-threo-sphingosine | [1] |

| CAS Number | 474943-08-3 | [1] |

| Molecular Formula | C36H61N5O6 | [2] |

| Molecular Weight | 659.899 g/mol | Avanti Polar Lipids |

| Appearance | Powder | [1] |

| Purity | >99% (TLC) | [1] |

| Excitation Maximum (NBD) | ~465 nm | [3] |

| Emission Maximum (NBD) | ~535 nm | [3] |

| Storage | -20°C, protected from light | [4][5] |

| Stability | Stable for at least 1 year when stored properly | [4] |

| Solubility | Soluble in chloroform (B151607) and other organic solvents. Often supplied in chloroform. | Avanti Polar Lipids |

Experimental Protocols

The primary application of this compound is as a fluorescent probe in live-cell imaging and biochemical assays. The following protocols provide a general framework for its use. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of Sphingolipid Trafficking and Localization

This protocol details the steps for labeling live cells with this compound to visualize its uptake and subcellular distribution, particularly to the Golgi apparatus.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Live-cell imaging microscope with appropriate filter sets for NBD

Procedure:

-

Preparation of this compound-BSA Complex:

-

Prepare a stock solution of this compound in ethanol.

-

In a separate tube, prepare a solution of fatty acid-free BSA in PBS.

-

While vortexing the BSA solution, slowly add the ethanolic this compound solution to form a complex. This step is crucial for efficient delivery of the lipid to the cells.

-

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

-

-

Cell Labeling:

-

Wash the cells with pre-warmed PBS or serum-free medium.

-

Incubate the cells with the this compound-BSA complex in serum-free medium for a specified time (e.g., 30 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.

-

-

Washing:

-

Remove the labeling solution and wash the cells several times with pre-warmed complete medium to remove unbound probe.

-

-

Imaging:

-

Mount the dish or coverslip on the microscope stage and visualize the fluorescent signal using an appropriate NBD filter set (Excitation ~465 nm, Emission ~535 nm). Time-lapse imaging can be performed to track the dynamic movement of the probe.

-

Experimental workflow for live-cell imaging.

Protocol 2: In Vitro Ceramide Synthase Activity Assay

This protocol outlines a method to assess the activity of ceramide synthases using this compound as a substrate. The unnatural L-Threo stereoisomer can be used to investigate the stereospecificity of these enzymes.

Materials:

-

Cell or tissue lysates containing ceramide synthase activity

-

This compound

-

Fatty acyl-CoA (e.g., palmitoyl-CoA)

-

Reaction buffer

-

Organic solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plate or HPLC system

-

Fluorescence detector

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell/tissue lysate, reaction buffer, and fatty acyl-CoA.

-

-

Initiation of Reaction:

-

Add this compound to the reaction mixture to start the enzymatic reaction.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

-

Analysis:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in a small volume of a suitable solvent.

-

Separate the lipid products (NBD-ceramide) from the unreacted substrate (NBD-sphingosine) using TLC or HPLC.

-

Quantify the fluorescent signal of the product to determine enzyme activity.

-

Workflow for in vitro ceramide synthase assay.

Signaling Pathways

This compound is a valuable tool for dissecting the complex and interconnected signaling pathways of sphingolipids. The two major pathways of interest are the ceramide and sphingosine-1-phosphate (S1P) signaling cascades.

Ceramide Signaling Pathway

Ceramide is a central hub in sphingolipid metabolism and acts as a second messenger in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. The generation of ceramide can occur through the de novo synthesis pathway or the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.

Simplified Ceramide Signaling Pathway.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that regulates cell survival, proliferation, migration, and angiogenesis, often acting in opposition to ceramide. S1P can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PR1-5) on the cell surface. The metabolism of L-threo-dihydrosphingosine (safingol), a related L-threo analog, has been shown to be preferentially directed towards N-acylation rather than catabolism, suggesting that this compound may also exhibit distinct metabolic fates compared to its natural erythro counterpart.[6]

References

- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. larodan.com [larodan.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. NBD Sphingosine 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]

- 5. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fluorescent Characteristics of C12-NBD-L-Threo-sphingosine

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

C12-NBD-L-threo-sphingosine is a fluorescently labeled analog of sphingosine (B13886), a critical bioactive lipid involved in a multitude of cellular processes. This molecule incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a twelve-carbon acyl chain on the L-threo stereoisomer of sphingosine. Its structural similarity to endogenous sphingolipids allows it to be integrated into cellular membranes and metabolized by native enzymatic machinery, making it an invaluable tool for visualizing and quantifying sphingolipid trafficking, metabolism, and signaling pathways in real-time using fluorescence microscopy. This guide provides a comprehensive overview of its core fluorescent characteristics, detailed experimental protocols for its application, and a review of the signaling pathways it helps to elucidate.

Core Fluorescent Characteristics

The fluorescent properties of this compound are conferred by the NBD group. NBD is a small, hydrophobic fluorophore whose spectral properties are sensitive to the polarity of its local environment. When partitioned into the nonpolar environment of a lipid bilayer from an aqueous solution, NBD exhibits a significant blue-shift in its emission spectrum and an increase in quantum yield.[1]

Quantitative Spectral Data

The spectral characteristics of the NBD fluorophore are crucial for designing imaging experiments, including the selection of appropriate filter sets for fluorescence microscopy. The following table summarizes the key quantitative data for NBD-labeled lipids.

| Property | Value | Conditions / Notes | Citations |

| Excitation Maximum (λex) | ~465 - 467 nm | In organic solvents or lipid environments. | [2][3][4] |

| Emission Maximum (λem) | ~536 - 539 nm | In organic solvents or lipid environments. | [2][3][4] |

| Emission Maximum (λem) | ~565 nm | In aqueous buffer, where it may form aggregates. | [1] |

| Emission Blue-Shift | Shifts to ~540 nm | Upon partitioning from aqueous buffer into lipid vesicles. | [1] |

| Fluorescence Lifetime | Variable | Highly dependent on the orientation of the NBD nitro group relative to the aqueous phase of the lipid bilayer. | [5] |

| Molar Extinction Coefficient | ~13,000 cm⁻¹M⁻¹ | Value for a similar NBD compound (NBD-TMA). | [6] |

Experimental Protocols and Workflows

Proper handling and application of this compound are critical for obtaining reliable and reproducible results. The following protocols are generalized from methods used for NBD-labeled sphingolipid analogs, such as NBD-ceramides, which share similar application principles.

Preparation of NBD-Sphingosine-BSA Complex

For efficient delivery to live cells, hydrophobic NBD-sphingolipids are typically complexed with fatty acid-free Bovine Serum Albumin (BSA).

-

Stock Solution: Prepare a stock solution of this compound in a minimal volume of an organic solvent like ethanol (B145695) or a chloroform (B151607):methanol mixture (e.g., 1-5 mM).[4][7]

-

BSA Solution: Prepare a solution of fatty acid-free BSA in a suitable buffer, such as Phosphate-Buffered Saline (PBS) (e.g., 0.34 mg/mL).[4]

-

Complexation: While vortexing the BSA solution, slowly add the NBD-sphingosine stock solution to achieve the desired final concentration (e.g., 100 µM). This slow addition facilitates the formation of a 1:1 complex.[4]

-

Storage: The resulting NBD-sphingosine-BSA complex can be stored at -20°C for future use.[4]

Live-Cell Labeling and Imaging

This protocol outlines the steps for labeling adherent cells in culture for fluorescence microscopy.

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to grow to the desired confluency (typically 50-70%).[4]

-

Preparation of Labeling Medium: Dilute the NBD-sphingosine-BSA complex into pre-warmed, complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for the specific cell type and experimental goals.[4]

-

Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for a period ranging from 10 to 30 minutes at 37°C.[4][8] The optimal time depends on the specific metabolic or trafficking event being studied.

-

Washing: To reduce background fluorescence, aspirate the labeling solution and wash the cells three times with pre-warmed complete medium or PBS.[4]

-

Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filter sets for NBD (e.g., a standard FITC/GFP filter set). Acquire images. For dynamic studies, time-lapse imaging can be performed. To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure times.[4]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a live-cell imaging experiment using this compound.

Lipid Extraction and Analysis

To quantify the metabolism of this compound into other fluorescent sphingolipids (e.g., NBD-ceramide or NBD-sphingosine-1-phosphate), lipids can be extracted and analyzed by chromatography.

-

Cell Lysis: After labeling, wash cells with PBS and lyse them.

-

Lipid Extraction: Perform a solvent-based lipid extraction (e.g., using the Bligh-Dyer method with chloroform and methanol).[9]

-

Chromatographic Separation: Separate the different fluorescent lipid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9][10]

-

Quantification: Quantify the separated lipids using a fluorescence detector or by imaging the TLC plate.[8][10]

Sphingolipid Signaling and Metabolism

This compound is used as a tracer to study the complex and interconnected sphingolipid metabolic pathway. In mammals, sphingolipids are not merely structural components of membranes but are key signaling molecules that regulate cell fate decisions, including proliferation, apoptosis, and migration.[11][12]

Key Metabolic Conversions

Once inside the cell, this compound can be metabolized by two primary routes:

-

Phosphorylation: Sphingosine kinases (SphK1 and SphK2) can phosphorylate the primary hydroxyl group of sphingosine to produce sphingosine-1-phosphate (S1P).[11][12] S1P is a potent signaling molecule that acts both intracellularly as a second messenger and extracellularly as a ligand for a family of five G protein-coupled receptors (S1PR1-5).[13][14]

-

Acylation (Salvage Pathway): Ceramide synthases (CerS) can re-acylate sphingosine to form ceramide.[15] This "salvage pathway" recycles sphingosine back into ceramide, a central hub in sphingolipid metabolism.

Ceramide and S1P often exert opposing biological effects; ceramide is generally associated with pro-apoptotic and anti-proliferative signals, whereas S1P promotes cell survival, growth, and proliferation.[11][12] The balance between these two metabolites, often termed the "sphingolipid rheostat," is critical for determining cell fate.

Sphingolipid Metabolism Pathway Diagram

The diagram below illustrates the central role of sphingosine in the sphingolipid metabolic network.

Conclusion

This compound is a powerful and versatile fluorescent probe for the investigation of sphingolipid biology. Its environmentally sensitive fluorophore and ability to participate in key metabolic pathways allow researchers to visualize lipid trafficking, localize enzymatic activity, and dissect complex signaling cascades within living cells. By understanding its core fluorescent properties and employing optimized experimental protocols, scientists can effectively leverage this tool to advance our knowledge of the critical roles that sphingolipids play in cellular health and disease.

References

- 1. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. benchchem.com [benchchem.com]

- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. NBD-TMA - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 13. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Palmitate increases sphingosine-1-phosphate in C2C12 myotubes via upregulation of sphingosine kinase message and activity - PMC [pmc.ncbi.nlm.nih.gov]

L-threo-sphingosine Fluorescent Derivatives: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-threo-sphingosine fluorescent derivatives, powerful tools for investigating the intricate roles of sphingolipids in cellular processes. This document details the properties of commonly used fluorescent probes, provides explicit experimental protocols for their use, and illustrates key signaling pathways.

Introduction to L-threo-sphingosine and its Fluorescent Analogs

Sphingolipids are a class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in signal transduction. L-threo-sphingosine is a stereoisomer of sphingosine (B13886), the characteristic backbone of sphingolipids. While the D-erythro isomer is the most common in mammals, L-threo-sphingosine and its metabolites also exhibit significant biological activities, including the potent inhibition of protein kinase C (PKC).

To study the subcellular localization, trafficking, and metabolism of L-threo-sphingosine, researchers utilize fluorescently labeled analogs. These probes mimic the behavior of their endogenous counterparts, allowing for real-time visualization and analysis within living cells. The most commonly employed fluorescent moieties are nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY), each offering distinct advantages in terms of their photophysical properties.

Data Presentation: Properties of Fluorescent L-threo-sphingosine Derivatives

The selection of a fluorescent probe is dictated by the specific experimental requirements, including the instrumentation available and the need for multiplexing with other fluorophores. The following tables summarize the key quantitative data for NBD and BODIPY labeled L-threo-sphingosine derivatives.

Table 1: Quantitative Properties of NBD-Labeled L-threo-Sphingosine Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| C6-NBD-L-threo-Sphingosine | ~466 | ~536 | ~19,500 | ~0.1 |

Table 2: Quantitative Properties of BODIPY-Labeled L-threo-Sphingosine Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| BODIPY FL C5-L-threo-Sphingosine | ~505 | ~511 | >80,000[1] | ~0.9-1.0[1][][3] |

| BODIPY 540 L-threo-Sphingosine | ~540[4] | ~568[4] | Not Reported | Not Reported |

Signaling Pathways Involving L-threo-sphingosine

L-threo-sphingosine is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to many signal transduction cascades, regulating processes such as cell growth, differentiation, and apoptosis. The inhibitory action of L-threo-sphingosine on PKC is a key aspect of its biological function.

Figure 1. L-threo-sphingosine inhibition of Protein Kinase C (PKC) signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing L-threo-sphingosine fluorescent derivatives.

Cell Labeling with Fluorescent L-threo-sphingosine Analogs

This protocol describes the general procedure for labeling live cells with NBD- or BODIPY-conjugated L-threo-sphingosine.

Materials:

-

Fluorescent L-threo-sphingosine analog (e.g., C6-NBD-L-threo-sphingosine or BODIPY FL C5-L-threo-sphingosine)

-

Ethanol (B145695) or DMSO for stock solution

-

Defatted bovine serum albumin (BSA)

-

Serum-free cell culture medium (e.g., DMEM or Opti-MEM)

-

Phosphate-buffered saline (PBS)

-

Cultured cells on coverslips or in imaging dishes

Procedure:

-

Prepare a stock solution of the fluorescent sphingosine analog at 1-5 mM in ethanol or DMSO. Store at -20°C.

-

Prepare a fluorescent lipid-BSA complex: a. In a glass tube, evaporate the desired amount of the fluorescent lipid stock solution to dryness under a stream of nitrogen gas. b. Resuspend the lipid film in a small volume of ethanol. c. In a separate tube, prepare a solution of defatted BSA in serum-free medium (e.g., 0.34 mg/mL). d. While vortexing the BSA solution, slowly inject the ethanolic lipid solution. This results in a final complex that can be further diluted in culture medium.[5]

-

Cell Labeling: a. Wash the cultured cells twice with pre-warmed serum-free medium. b. Incubate the cells with the fluorescent lipid-BSA complex diluted to a final concentration of 1-5 µM in serum-free medium. c. The incubation time and temperature will vary depending on the specific research question. For general labeling of cellular membranes, incubate for 30 minutes at 37°C.[4] For studies focusing on endocytosis, a pulse-chase approach is often used, starting with a short incubation at 4°C followed by a chase at 37°C.[5]

-

Washing: a. After incubation, remove the labeling medium. b. Wash the cells three times with ice-cold PBS to remove unbound fluorescent lipid.

-

Imaging: Proceed immediately to live-cell imaging or fix the cells for immunofluorescence co-localization studies.

Fluorescence Microscopy and Lipid Trafficking Analysis

This protocol outlines the steps for visualizing and analyzing the subcellular distribution and trafficking of fluorescent L-threo-sphingosine derivatives using confocal microscopy.

Materials:

-

Labeled cells from Protocol 4.1

-

Confocal laser scanning microscope equipped with appropriate lasers and filter sets for the chosen fluorophore (e.g., ~488 nm excitation for NBD and BODIPY FL)

-

Imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

-

(Optional) Organelle-specific fluorescent markers (e.g., MitoTracker, ER-Tracker)

-

(Optional) 4% paraformaldehyde in PBS for fixation

Procedure:

-

Microscope Setup: a. Mount the coverslip with labeled cells onto a glass slide with a drop of imaging buffer or place the imaging dish on the microscope stage. b. Use appropriate laser lines and emission filters for the fluorescent probe. For C6-NBD-L-threo-sphingosine and BODIPY FL C5-L-threo-sphingosine, a 488 nm laser line is suitable. c. Set the emission collection window to capture the fluorescence of the probe (e.g., 500-550 nm for NBD and BODIPY FL green emission).

-

Image Acquisition: a. Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion). b. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator. c. For trafficking studies, acquire time-lapse images at appropriate intervals.

-

Co-localization Studies (Optional): a. If co-localizing with other markers, acquire images in separate channels for each fluorophore to avoid spectral bleed-through. b. Cells can be co-stained with organelle-specific dyes according to the manufacturer's instructions.

-

Fixation (Optional): a. After labeling, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. b. Wash three times with PBS. c. The fixed cells can then be permeabilized and stained for immunofluorescence.

-

Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, Imaris) to visualize and quantify the fluorescence intensity in different cellular compartments. b. For co-localization analysis, use tools such as Pearson's correlation coefficient or Mander's overlap coefficient.

Synthesis of Fluorescent L-threo-sphingosine Derivatives

The synthesis of fluorescently labeled L-threo-sphingosine derivatives typically involves the acylation of the amino group of L-threo-sphingosine with an activated fluorescent fatty acid.

Synthesis of C6-NBD-L-threo-Sphingosine

A common method for synthesizing C6-NBD-L-threo-sphingosine involves the reaction of L-threo-sphingosine with N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminohexanoic acid (NBD-X).

Figure 2. Synthetic workflow for C6-NBD-L-threo-Sphingosine.

Synthesis of BODIPY FL C5-L-threo-Sphingosine

Similarly, BODIPY FL C5-L-threo-sphingosine can be synthesized by acylating L-threo-sphingosine with 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoic acid, succinimidyl ester (BODIPY FL C5-SE).[6]

Figure 3. Synthetic workflow for BODIPY FL C5-L-threo-Sphingosine.

Conclusion

Fluorescent derivatives of L-threo-sphingosine are indispensable tools for cell biologists and drug development professionals. Their ability to mimic endogenous sphingolipids allows for the detailed investigation of their metabolic pathways, intracellular trafficking, and roles in signaling cascades. The choice between NBD and BODIPY conjugates will depend on the specific application, with BODIPY derivatives generally offering superior photostability and brightness. The protocols and data provided in this guide serve as a foundational resource for researchers embarking on the study of L-threo-sphingosine in cellular systems.

References

- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. BODIPY | AAT Bioquest [aatbio.com]

- 4. A new, long-wavelength borondipyrromethene sphingosine for studying sphingolipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Mechanism of Action of C12-NBD-L-Threo-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-NBD-L-threo-sphingosine is a fluorescently labeled, non-natural stereoisomer of sphingosine (B13886), a fundamental building block of sphingolipids. This synthetic probe is a valuable tool for investigating the complex network of sphingolipid metabolism and signaling in living cells. Its unique stereochemistry and fluorescent tag allow for the real-time visualization and perturbation of cellular pathways, offering insights into processes such as membrane trafficking, signal transduction, and apoptosis. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its metabolic fate, its influence on key signaling pathways, and its application in experimental settings.

Physicochemical Properties and Cellular Uptake

This compound consists of an L-threo-sphingosine backbone, which is a stereoisomer of the naturally occurring D-erythro-sphingosine. It is labeled with a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorophore. The NBD moiety allows for its detection and quantification using fluorescence microscopy and other fluorescence-based techniques.

Upon introduction to cell culture, this compound is readily taken up by cells, a process facilitated by its lipophilic nature. The precise mechanism of uptake is not fully elucidated but is thought to involve passive diffusion across the plasma membrane and potentially protein-mediated transport.

Metabolic Fate of this compound in Cells

The metabolism of this compound diverges significantly from that of its natural D-erythro counterpart due to its unnatural stereochemistry. The primary metabolic pathway for L-threo-sphingoid bases is N-acylation, leading to the formation of L-threo-ceramides.

-

N-acylation by Ceramide Synthases (CerS): this compound serves as a substrate for ceramide synthases (CerS), the enzymes responsible for attaching a fatty acyl-CoA to the sphingoid base. This reaction results in the formation of C12-NBD-L-threo-ceramide. Studies on the un-labeled analog, L-threo-dihydrosphingosine (safingol), have shown that this N-acylation is a preferential metabolic route.[1][2]

-

Limited Desaturation: Unlike D-erythro-dihydroceramide, which is desaturated to form ceramide, L-threo-dihydroceramide is a poor substrate for dihydroceramide (B1258172) desaturase.[1][2] Consequently, C12-NBD-L-threo-ceramide is expected to accumulate in its saturated form.

-

Poor Substrate for Sphingosine Kinases (SphK): The L-threo stereochemistry makes it a poor substrate for sphingosine kinase 1 (SphK1), the primary enzyme that phosphorylates sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3] However, it can be phosphorylated by Sphingosine Kinase 2 (SphK2), albeit less efficiently than the natural D-erythro isomer.[4][5]

-

Inhibition of Sphingosine Kinase 1 (SphK1): L-threo-dihydrosphingosine (safingol) acts as a competitive inhibitor of SphK1.[3] This inhibition can lead to a decrease in cellular S1P levels and an increase in the levels of pro-apoptotic sphingolipids like ceramide and sphingosine. Clinical trial data with safingol (B48060) has demonstrated a dose-dependent reduction in plasma S1P levels.[6][7]

-

Limited Catabolism: L-threo-sphingoid bases are poor substrates for the catabolic enzyme sphingosine-1-phosphate lyase, leading to their accumulation within the cell.[1][2]

The metabolic pathway of this compound is summarized in the diagram below:

Caption: Metabolic pathway of this compound.

Signaling Pathways Modulated by this compound

By altering the balance of bioactive sphingolipids, this compound can significantly impact several key signaling pathways, most notably those involved in apoptosis and cell proliferation.

Induction of Apoptosis

The accumulation of ceramide is a well-established trigger for apoptosis. By being metabolized to C12-NBD-L-threo-ceramide and inhibiting the pro-survival SphK1/S1P axis, this compound promotes a cellular environment conducive to programmed cell death.

The proposed mechanism for apoptosis induction involves:

-

Ceramide Accumulation: The conversion of this compound to its ceramide analog leads to increased intracellular ceramide levels.

-

Inhibition of SphK1: The inhibitory effect on SphK1 reduces the production of pro-survival S1P.

-

Activation of Pro-Apoptotic Pathways: Elevated ceramide levels can activate downstream effectors of apoptosis, including:

-

Mitochondrial Pathway: Ceramide can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.

-

Stress-Activated Protein Kinases (SAPKs): Ceramide can activate stress kinases like JNK, which in turn can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2.

-

-

Inhibition of Protein Kinase C (PKC): Sphingosine and its analogs are known inhibitors of Protein Kinase C (PKC), a family of kinases involved in cell proliferation and survival.[8][9][10][11] By inhibiting PKC, this compound can further contribute to the induction of apoptosis.

A diagram illustrating the pro-apoptotic signaling of this compound is presented below:

Caption: Pro-apoptotic signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for L-threo-dihydrosphingosine (safingol), the un-labeled parent compound of this compound. This data provides a strong indication of the expected in vivo and in vitro activity of its NBD-labeled counterpart.

Table 1: Clinical Pharmacokinetics of Safingol

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) with Cisplatin (B142131) | 840 mg/m² over 120 min | [6][7] |

| Peak Plasma Concentration (Cmax) at 120 mg/m² | 1040 +/- 196 ng/ml | [12] |

| Area Under the Curve (AUC) at 120 mg/m² | 1251 +/- 317 ng*h/ml | [12] |

| Plasma Half-life (t½) | 3.97 +/- 2.51 h | [12] |

| Plasma Clearance | 3140 +/- 765 ml/min | [12] |

| Volume of Distribution | 995 +/- 421 L | [12] |

| Plasma Levels at or near MTD | > 20 µM (maintained ≥ 5 µM for 4 hours) | [6][7] |

Table 2: In Vitro Activity of Safingol

| Target | Activity | Ki Value | Reference |

| Sphingosine Kinase 1 (SphK1) | Competitive Inhibitor | 3-6 µM | [13] |

Experimental Protocols

The following are generalized protocols for the use of NBD-labeled sphingolipids in cell culture, which can be adapted for this compound.

Preparation of NBD-sphingolipid-BSA Complex

For efficient delivery to cells, it is recommended to complex the NBD-sphingolipid with bovine serum albumin (BSA).

-

Prepare a stock solution of this compound in ethanol (B145695) or a chloroform:methanol mixture.

-

Evaporate the solvent under a stream of nitrogen to create a thin lipid film.

-

Resuspend the lipid film in a solution of fatty-acid-free BSA in a suitable buffer (e.g., PBS or HBSS) with vortexing to form the complex.

Live-Cell Fluorescence Microscopy

This protocol allows for the visualization of the uptake and trafficking of this compound in real-time.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging.

-

Labeling: Incubate the cells with the this compound-BSA complex at a final concentration of 1-5 µM in serum-free medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells three times with pre-warmed complete medium to remove excess probe.

-

Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate filter set for NBD (Excitation/Emission: ~460/535 nm). Acquire images to observe the subcellular localization and dynamics of the probe.

Fixed-Cell Fluorescence Microscopy

This protocol is for visualizing the steady-state distribution of the probe and its metabolites.

-

Labeling and Washing: Follow steps 1-3 of the live-cell imaging protocol.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization (Optional): If co-staining with antibodies against intracellular targets, permeabilize the cells with a detergent such as Triton X-100 or saponin.

-

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image as described above.

The following diagram outlines a general experimental workflow for studying the effects of this compound.

Caption: General experimental workflow.

Conclusion

This compound is a powerful tool for cell biologists and drug development professionals. Its unique metabolic fate, primarily conversion to a non-natural ceramide analog and inhibition of the pro-survival SphK1/S1P pathway, makes it a potent inducer of apoptosis. The fluorescent NBD tag allows for direct visualization of its uptake and subcellular localization, providing valuable insights into sphingolipid metabolism and its role in cellular signaling. The quantitative data from its un-labeled counterpart, safingol, further underscores its potential as a pharmacological agent. By understanding its core mechanism of action, researchers can effectively utilize this probe to dissect the intricate roles of sphingolipids in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine kinase: a closer look at last - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 5. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PKC-dependent activation of sphingosine kinase 1 and translocation to the plasma membrane. Extracellular release of sphingosine-1-phosphate induced by phorbol 12-myristate 13-acetate (PMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pilot clinical/pharmacological study of the protein kinase C-specific inhibitor safingol alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C12-NBD-L-Threo-Sphingosine in Sphingolipid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C12-NBD-L-Threo-sphingosine, a fluorescently labeled, non-natural stereoisomer of sphingosine (B13886), and its application in the study of sphingolipid metabolism. Ceramide, a central hub in sphingolipid metabolic pathways, and its analogs are critical tools for elucidating the complex roles of these lipids in cellular processes. The unique stereochemistry of this compound offers a specialized probe to investigate the stereospecificity of enzymes and transport proteins involved in sphingolipid synthesis, degradation, and signaling. This document details its metabolic fate, its utility in dissecting enzymatic pathways, and provides experimental protocols for its use.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which can be N-acylated to form ceramide. Ceramide sits (B43327) at the core of sphingolipid metabolism and can be further metabolized into a variety of complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids, or broken down into sphingosine.[1] These molecules are not only structural components of cellular membranes but also act as critical signaling molecules in a myriad of cellular processes such as proliferation, apoptosis, and inflammation.

The primary pathways of sphingolipid metabolism include:

-

De Novo Synthesis: Occurring in the endoplasmic reticulum (ER), this pathway synthesizes ceramide from serine and palmitoyl-CoA.[1]

-

Salvage Pathway: This pathway recycles sphingosine, derived from the breakdown of complex sphingolipids, to regenerate ceramide.[1]

-

Catabolism: Complex sphingolipids are broken down in the lysosomes to yield ceramide, which can be further catabolized by ceramidases to sphingosine.[1]

This compound: A Tool for Stereospecific Interrogation

This compound is a synthetic sphingolipid analog. It consists of an L-threo stereoisomer of sphingosine, which is different from the naturally occurring D-erythro isomer. It is acylated with a 12-carbon fatty acid (dodecanoic acid) that is fluorescently tagged with a nitrobenzoxadiazole (NBD) group. This fluorescent tag allows for its visualization and quantification in cellular and in vitro systems.

The key features of this molecule that make it a valuable research tool are:

-

Stereochemistry: The L-threo configuration is not the natural substrate for many enzymes in the sphingolipid pathway, allowing researchers to probe the stereospecificity of these enzymes.

-

Fluorescence: The NBD group provides a sensitive reporter for tracking the molecule's transport, localization, and metabolic conversion.

-

Acyl Chain Length: The 12-carbon chain influences its membrane partitioning and interaction with enzymes.

Metabolism of this compound

Studies have shown that the stereochemistry of sphingolipids significantly impacts their metabolism. While the D-erythro isomers are readily metabolized into various complex sphingolipids, the metabolism of L-threo isomers is more restricted.

Key Metabolic Fates:

-

Acylation: L-threo-sphinganine, the saturated backbone of L-threo-sphingosine, can be acylated by dihydroceramide (B1258172) synthase to form L-threo-dihydroceramide.

-

Conversion to Sphingomyelin: L-threo-ceramide can be a substrate for sphingomyelin synthase, leading to the formation of L-threo-sphingomyelin.

-

Exclusion from Glucosylceramide Synthesis: Notably, L-threo-ceramide is not a substrate for glucosylceramide synthase. This metabolic block is a critical feature that can be exploited experimentally to study the sphingomyelin synthesis pathway in isolation from the glycosphingolipid pathway.

The differential metabolism of L-threo-sphingosine derivatives highlights the high degree of stereospecificity of the enzymes involved in sphingolipid metabolism.

Signaling Roles of L-Threo-Sphingosine Derivatives

While specific signaling studies on this compound are limited, the unlabeled L-threo-sphingosine has been shown to be a potent inhibitor of Protein Kinase C (PKC).[2] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling cascades, including cell proliferation, differentiation, and apoptosis. The inhibitory effect of L-threo-sphingosine on PKC suggests that this compound may also modulate PKC-dependent signaling pathways.[2][3]

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the kinetic parameters (Km, Vmax) and inhibition constants (IC50) of this compound with key enzymes of sphingolipid metabolism. The following table summarizes the known qualitative interactions and inhibitory actions of L-threo-sphingosine derivatives.

| Enzyme/Protein | Interaction with L-Threo-Sphingosine Derivatives | Quantitative Data | Reference |

| Dihydroceramide Synthase | Substrate (L-threo-sphinganine is acylated) | Not available | |

| Sphingomyelin Synthase | Substrate (L-threo-ceramide is converted to sphingomyelin) | Not available | |

| Glucosylceramide Synthase | Not a substrate | Not available | |

| Protein Kinase C (PKC) | Inhibitor (L-threo-sphingosine) | 50% inhibition at 2.2 mol % in mixed micelle assays | [2] |

| Serine Palmitoyltransferase (SPT) | No inhibition (by L-threo-sphingosine) | Not applicable | [2] |

Experimental Protocols

The following protocols are adapted from established methods for working with NBD-labeled sphingolipids and can be applied to this compound. Optimization for specific cell types and experimental conditions is recommended.

Live-Cell Imaging of this compound Trafficking

This protocol allows for the visualization of the intracellular transport and localization of this compound.

Materials:

-

This compound

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Confocal microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~540 nm)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Grow cells to 70-80% confluency.

-

Preparation of NBD-sphingosine/BSA Complex: a. Prepare a 1 mM stock solution of this compound in ethanol. b. In a separate tube, prepare a 0.34 mM BSA solution in serum-free medium. c. Add the NBD-sphingosine stock solution to the BSA solution to achieve a final concentration of 5 µM. d. Incubate at 37°C for 30 minutes to allow for complex formation.

-

Cell Labeling: a. Wash cells twice with pre-warmed serum-free medium. b. Incubate cells with the NBD-sphingosine/BSA complex at 37°C for 30-60 minutes.

-

Imaging: a. Wash cells three times with pre-warmed complete medium. b. Image the cells immediately using a confocal microscope. Time-lapse imaging can be performed to track the movement of the fluorescent lipid.

HPLC Analysis of this compound Metabolites

This protocol allows for the separation and quantification of this compound and its fluorescent metabolites.[4][5]

Materials:

-

This compound

-

Cell lysis buffer

-

Chloroform, Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Cell Treatment and Lysis: a. Treat cells with this compound as described in the live-cell imaging protocol. b. After incubation, wash cells with ice-cold PBS and lyse them.

-

Lipid Extraction: a. Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) to the cell lysate. b. After phase separation, collect the lower organic phase containing the lipids. c. Dry the lipid extract under a stream of nitrogen.

-

HPLC Analysis: a. Resuspend the dried lipid extract in the mobile phase. b. Inject the sample into the HPLC system. c. Use a gradient of mobile phases (e.g., methanol/water/acetic acid) to separate the different lipid species. d. Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD. e. Quantify the peaks corresponding to the parent compound and its metabolites by integrating the peak areas.

Visualizations

Signaling Pathways

References

- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

C12-NBD-L-Threo-Sphingosine: An In-Depth Technical Guide for Probing Lipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of C12-NBD-L-threo-sphingosine, a fluorescently labeled, non-natural stereoisomer of N-lauroyl-sphingosine. Its unique properties make it a valuable tool for investigating specific lipid signaling pathways, particularly those involving Protein Kinase C (PKC) and sphingolipid metabolism.

Introduction: The Significance of Stereochemistry in Sphingolipid Probes

Sphingolipids are a class of lipids that are integral to the structure of cellular membranes and are critical signaling molecules in a wide array of cellular processes, including proliferation, apoptosis, and differentiation. The biological activity of sphingolipids is highly dependent on their stereochemistry, with the naturally occurring backbone being D-erythro-sphingosine.

This compound is a synthetic probe that utilizes the non-natural L-threo stereoisomer. The primary rationale for using this particular isomer lies in its distinct biological activities, most notably its potent inhibition of Protein Kinase C (PKC). This makes it a specialized tool for dissecting signaling pathways that are modulated by PKC and for studying the differential metabolism of sphingolipid stereoisomers. The addition of a 12-carbon acyl chain (lauroyl) and the nitrobenzoxadiazole (NBD) fluorophore allows for its incorporation into cellular membranes and visualization by fluorescence microscopy.

Probe Properties

The key characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]lauroyl]-L-threo-sphingosine | |

| Molecular Formula | C₃₆H₆₁N₅O₆ | |

| Molecular Weight | 659.9 g/mol | |

| Excitation Maximum (λex) | ~467 nm | [1][2] |

| Emission Maximum (λem) | ~538 nm | [1][2] |

| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | |

| Storage | -20°C, protected from light |

Core Concepts: L-threo-Sphingosine in Signaling Pathways

The utility of this compound as a probe is primarily derived from the biological activity of its L-threo-sphingosine backbone.

Inhibition of Protein Kinase C (PKC)

L-threo-sphingosine is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in signal transduction, cell proliferation, differentiation, and apoptosis. Notably, L-threo-sphingosine is a slightly more potent inhibitor of PKC than its natural D-erythro counterpart.[3] The mechanism of inhibition involves the positively charged amino group of sphingosine (B13886), which is thought to interfere with the interaction of PKC with its lipid cofactors, such as phosphatidylserine, and its activator, diacylglycerol (DAG).[4][5]

References

- 1. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sphingolipids as Regulators of Autophagy and Endocytic Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Lipids: An In-depth Technical Guide to Understanding Sphingolipid Trafficking with Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical players in a multitude of cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane trafficking. Their intricate transport pathways and dynamic localization are fundamental to cellular function and are increasingly implicated in various pathologies, from neurodegenerative diseases to cancer. Unraveling the complexities of sphingolipid trafficking is therefore a key objective for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the use of fluorescent probes to visualize and dissect the intricate movements of these essential lipids within the living cell.

The Fluorescent Toolbox: Probes for Illuminating Sphingolipid Dynamics

A variety of fluorescent probes have been developed to track sphingolipids, each with its own set of advantages and limitations. The choice of probe is critical and depends on the specific biological question being addressed.

Traditional Fluorescent Sphingolipid Analogs: NBD and BODIPY

Nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) dyes are two of the most established classes of fluorophores used to label sphingolipids. These probes are typically attached to the acyl chain of a sphingolipid precursor, such as ceramide, which is then metabolized by the cell into more complex sphingolipids.

Table 1: Comparison of NBD and BODIPY Sphingolipid Probes

| Feature | NBD (Nitrobenzoxadiazole) | BODIPY (Boron-dipyrromethene) |

| Photostability | Lower, sensitive to the presence of cholesterol. | Higher, more photostable than NBD.[1][2] |

| Quantum Yield | Lower. | Higher, produces greater fluorescence output.[1] |

| Environmental Sensitivity | Fluorescence is sensitive to the polarity of the environment. | Can exhibit concentration-dependent spectral shifts (green to red emission), useful for visualizing areas of high lipid accumulation.[3][4][5][6] |

| Cellular Trafficking | Higher rates of transfer through aqueous phases, more readily removed from the plasma membrane by back-exchange. | The fluorophore appears to better intercalate into the membrane bilayer.[5] |

| Multicolor Imaging | Suitable for multicolor imaging with red fluorescent proteins. | BODIPY FL may be unsuitable for multicolor imaging with green fluorescent probes due to its green emission at low concentrations. |

Table 2: Photophysical Properties of Selected Fluorescent Sphingolipid Analogs

| Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent/Conditions |

| BODIPY-Ceramide | BODIPY FL | ~505 | ~512 | High | ~7 | General |

| COUPY-Ceramide | COUPY | ~540 | Varies with solvent | High | Larger than BODIPY | Varies with solvent |

| NBD-Ceramide | NBD | ~466 | ~539 | Lower | ~73 | General |

| C5-DMB-Cer | BODIPY | ~515 (low conc.) | ~620 (high conc.) | Concentration-dependent | Varies | In membranes |

Data compiled from various sources, including[4][7][8]. Exact values can vary depending on the specific lipid analog and the local environment.

Click Chemistry Probes: Bioorthogonal Labeling for Minimal Perturbation

Click chemistry offers a powerful approach to label sphingolipids with minimal steric hindrance during their metabolic processing and transport.[9][10] This method involves introducing a small, bioorthogonal handle (e.g., an alkyne or azide) into a sphingolipid precursor. After the cell has metabolized the modified lipid, a fluorescent reporter molecule containing the complementary reactive group is added, leading to a specific covalent linkage. This "fix and click" approach is particularly useful for visualizing the endogenous trafficking pathways with less potential for artifacts caused by bulky fluorophores.[10]

Photoactivatable Probes: Spatiotemporal Control of Visualization

Photoactivatable sphingolipid probes provide an even greater degree of control over labeling.[11] These probes are initially non-fluorescent (caged) and can be "turned on" with a pulse of light at a specific wavelength. This allows researchers to label and track a specific pool of sphingolipids at a defined time and location within the cell, providing unprecedented insights into their dynamic movements.

Genetically Encoded Biosensors: Visualizing Endogenous Pools

A complementary approach to introducing exogenous probes is the use of genetically encoded biosensors. These are typically proteins that specifically bind to a particular sphingolipid and are fused to a fluorescent protein. A notable example is the EQ-SM probe, engineered from the equinatoxin II protein, which specifically binds to sphingomyelin (B164518) (SM) and can be used to monitor its trafficking from the Golgi apparatus to the plasma membrane.[12][13]

Experimental Protocols: A Step-by-Step Guide

The successful application of fluorescent sphingolipid probes relies on robust and well-validated experimental protocols. Below are detailed methodologies for key experiments.

Pulse-Chase Analysis of Sphingolipid Trafficking

Pulse-chase experiments are a cornerstone for studying the dynamics of cellular processes.[14] In the context of sphingolipid trafficking, cells are first incubated with a fluorescently labeled sphingolipid precursor for a short period (the "pulse") and then in a medium containing an unlabeled version of the precursor or no precursor at all (the "chase"). This allows for the visualization of the metabolic fate and transport of the initially labeled cohort of lipids over time.

Protocol: Pulse-Chase Labeling with pacSphingosine (Photoactivatable and Clickable Sphingosine) [12]

Materials:

-

SGPL1-KO (sphingosine-1-phosphate lyase knockout) cells

-

PhotoClick Sphingosine (pacSph)

-

DMEM with delipidated fetal bovine serum (FBS)

-

Normal culture medium (DMEM with FBS)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization and blocking buffer (0.1% saponin (B1150181) with 5% serum in PBS)

-

Click-iT™ Cell Reaction Buffer Kit

-

Alexa Fluor™ azide (B81097) (e.g., Alexa Fluor 647 Azide)

Procedure:

-

Cell Plating: Plate SGPL1-KO cells on imaging dishes one day prior to the experiment.

-

Pulse:

-

Wash cells twice with DMEM/delipidated FBS.

-

Prepare a working solution of 0.5 µM pacSph in pre-warmed DMEM/delipidated FBS.

-

Incubate cells with the pacSph working solution for 30 minutes at 37°C.

-

-

Chase:

-

Wash the cells three times with DMEM/delipidated FBS.

-

Incubate the cells in normal culture medium for the desired chase period (e.g., 1, 2, or 4 hours) at 37°C.[12]

-

-

Fixation:

-

Wash cells three times with PBS.

-

Fix cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Permeabilization and Click Reaction:

-

Incubate cells with permeabilization and blocking buffer for 1 hour.

-

Wash with PBS.

-

Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, including the Alexa Fluor™ azide.

-

Incubate cells in the Click-iT™ reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash cells extensively with PBS (at least 5 times over 1 hour).

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen Alexa Fluor dye.

-

Live-Cell Imaging of Sphingomyelin Trafficking with the EQ-SM Probe

This protocol describes the use of a genetically encoded biosensor to visualize the transport of endogenous sphingomyelin.[12]

Protocol: Detecting Protein Secretion in Sphingomyelin-Containing Vesicles [12]

Materials:

-

HeLa cells (or other suitable cell line)

-

Plasmids encoding the query protein (e.g., tagged with pHluorin) and EQ-SM-mKate2 (or a non-binding control, EQ-sol-mKate2).

-

Transfection reagent (e.g., Lipofectamine 2000 or Fugene HD)

-

Opti-MEM

-

DMEM + 10% FBS

-

Imaging solution

-

Total Internal Reflection Fluorescence Microscope (TIRFM)

Procedure:

-

Transfection:

-

Plate HeLa cells on imaging dishes one day before transfection.

-

On the day of transfection, prepare DNA-lipid complexes using the chosen transfection reagent according to the manufacturer's instructions. Use appropriate amounts of the query protein and EQ-SM/EQ-sol plasmids.

-

Add the transfection complexes to the cells and incubate overnight.

-

-

Live-Cell Imaging:

-

Wash the cells twice with PBS.

-

Add imaging solution to the cells. If using a system like the RUSH (Retention Using Selective Hooks) system to synchronize protein export from the ER, add the appropriate release agent (e.g., biotin).

-

Place the imaging dish on the TIRF microscope.

-

Identify cells expressing both the query protein and the EQ-SM/EQ-sol probe, showing a clear Golgi signal.

-

Acquire time-lapse images of the plasma membrane using TIRFM to visualize exocytic events of vesicles containing the query protein and the sphingomyelin probe.

-

Visualizing the Pathways: Diagrams of Sphingolipid Trafficking and Experimental Workflows

Understanding the complex relationships in sphingolipid metabolism and the steps involved in experimental procedures can be greatly aided by visual representations.

References

- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

C12-NBD-L-Threo-Sphingosine: An In-Depth Technical Guide to Cellular Uptake, Distribution, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of C12-NBD-L-threo-sphingosine, a fluorescent analog of the naturally occurring sphingoid base, L-threo-sphingosine. While specific quantitative data and detailed protocols for this particular molecule are limited in published literature, this document consolidates available information on its uptake, subcellular distribution, and potential signaling pathways by drawing parallels with closely related sphingolipid analogs. This guide offers detailed, adaptable experimental protocols and visual representations of key cellular processes to facilitate further research into the unique biological roles of L-threo-sphingosine and its derivatives.

Introduction to this compound

Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and signal transduction. The stereochemistry of the sphingoid base is a critical determinant of its metabolic fate and biological activity. While D-erythro-sphingosine is the most common stereoisomer in mammals, the biological significance of its diastereomer, L-threo-sphingosine, is an area of growing interest. This compound is a valuable tool for studying the cellular dynamics of this less common sphingoid base. The molecule consists of an L-threo-sphingosine backbone, a 12-carbon acyl chain (C12), and a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group. This fluorescent tag allows for the visualization of its uptake and trafficking within live cells.

Cellular Uptake and Distribution

The uptake of fluorescent sphingolipid analogs is a complex process that can occur through various mechanisms, including passive diffusion and protein-mediated transport. Once inside the cell, these lipids are trafficked to different subcellular compartments.

Mechanisms of Cellular Uptake

The precise mechanisms for this compound uptake have not been fully elucidated. However, based on studies with similar fluorescent sphingolipids, uptake is likely to involve the following:

-

Passive Transfer: The lipid monomer can spontaneously transfer from a donor (e.g., BSA complex in the medium) to the plasma membrane.

-

Endocytosis: While less common for single-chain sphingolipids compared to ceramides (B1148491), endocytic pathways may play a role.

Subcellular Distribution

Following uptake, this compound is expected to distribute to various intracellular organelles. Based on the behavior of other fluorescent sphingosine (B13886) and ceramide analogs, the primary destinations are likely to include:

-

Golgi Apparatus: A major site for sphingolipid metabolism.

-

Endoplasmic Reticulum (ER): The initial site of sphingolipid biosynthesis.

-

Mitochondria: Fluorescent ceramides have been shown to localize to mitochondria.

-

Lysosomes: The site of sphingolipid degradation.

The specific distribution and accumulation in these organelles will depend on the cell type and its metabolic state.

Metabolism of L-Threo-Sphingosine

The L-threo stereoisomer of sphingosine is metabolized differently from the more common D-erythro form. Despite its "unnatural" stereochemistry, L-threo-dihydrosphingosine (safingol) is recognized by enzymes in the sphingolipid biosynthetic pathway.[1]

-

N-acylation: L-threo-sphingosine can be acylated by ceramide synthases to form L-threo-ceramide. This N-acylation of safingol (B48060) is less sensitive to the inhibitor fumonisin B1 compared to the acylation of D-erythro-dihydrosphingosine.[1]

-

Metabolic Fate of L-threo-ceramide: L-threo-dihydroceramide, derived from safingol, is not a substrate for dihydroceramide (B1258172) desaturase.[1] A significant portion of it accumulates within the cell (up to 50%) or is converted to the corresponding dihydrosphingomyelin (up to 45%).[1] A smaller fraction (around 5%) is glucosylated and enters the glycosphingolipid synthesis pathway.[1]

-

Catabolism: A key difference is that L-threo-dihydrosphingosine is less subject to catabolic cleavage compared to the D-erythro isomer.[1]

Caption: Metabolic pathways of this compound.

Signaling Pathways

L-threo-sphingosine and its metabolites can act as signaling molecules, influencing various cellular processes.

Protein Kinase C (PKC) Inhibition

L-threo-sphingosine is a more potent inhibitor of protein kinase C (PKC) than its D-erythro counterpart.[2] This suggests that this compound could be used to probe the specific roles of PKC in cellular signaling.

Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule. S1P acts both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs). It is plausible that this compound can be converted to its phosphorylated form, C12-NBD-L-threo-S1P, which could then engage S1P signaling pathways. These pathways are known to regulate a wide range of cellular functions, including cell growth, survival, migration, and differentiation.

Caption: Potential S1P signaling pathway.

Experimental Protocols

The following protocols are adapted from established methods for other fluorescent sphingolipid analogs and should be optimized for the specific cell type and experimental conditions.

Protocol 1: Live-Cell Staining and Imaging

This protocol describes the general procedure for labeling live cells with this compound for fluorescence microscopy.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging dish or chambered coverglass

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~540 nm)

Procedure:

-

Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol (e.g., 1 mM). b. In a sterile microfuge tube, add the desired amount of the stock solution. c. Evaporate the ethanol under a gentle stream of nitrogen gas. d. Resuspend the lipid film in a small volume of ethanol. e. Prepare a solution of fatty acid-free BSA in serum-free medium or PBS (e.g., 5 mg/mL). f. While vortexing the BSA solution, slowly add the ethanolic this compound solution to achieve the desired final concentration (typically 1-5 µM). g. Incubate the complex at 37°C for 15-30 minutes.

-

Cell Labeling: a. Plate cells on a live-cell imaging dish or chambered coverglass and allow them to adhere overnight. b. Wash the cells once with pre-warmed PBS or serum-free medium. c. Replace the medium with the this compound-BSA complex solution. d. Incubate the cells at 37°C for the desired time (e.g., 15-60 minutes).

-

Imaging: a. Wash the cells three times with pre-warmed PBS or serum-free medium to remove excess probe. b. Add fresh, pre-warmed imaging medium to the cells. c. Immediately image the cells using a fluorescence microscope.

Caption: Workflow for live-cell imaging.

Protocol 2: Lipid Extraction and Analysis

This protocol provides a general method for extracting lipids from cells after labeling with this compound for subsequent analysis by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Materials:

-

Labeled cells from Protocol 5.1

-

Methanol

-

Chloroform

-

Water

-

Nitrogen gas supply

-

TLC plates or HPLC system with fluorescence detection

Procedure:

-

Cell Harvesting and Lipid Extraction: a. After labeling, wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold PBS and transfer to a glass tube. c. Pellet the cells by centrifugation. d. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. e. Vortex thoroughly to extract the lipids. f. Add water to induce phase separation. g. Centrifuge to separate the phases. h. Collect the lower organic phase containing the lipids.

-

Analysis: a. Dry the lipid extract under a stream of nitrogen gas. b. Resuspend the lipid film in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1). c. Spot the extract on a TLC plate or inject it into an HPLC system. d. Separate the lipids using an appropriate solvent system (for TLC) or mobile phase (for HPLC). e. Visualize and quantify the fluorescent lipid spots (TLC) or peaks (HPLC).

Quantitative Data Summary

Due to the limited availability of published studies specifically on this compound, a comprehensive table of quantitative data is not currently possible. Researchers are encouraged to perform their own quantitative analyses, such as uptake kinetics and co-localization studies with organelle-specific markers, to generate these valuable datasets.

| Parameter | Value | Cell Type | Reference |

| Uptake Rate | Data not available | - | - |

| % Subcellular Localization | |||

| Golgi Apparatus | Data not available | - | - |

| Endoplasmic Reticulum | Data not available | - | - |

| Mitochondria | Data not available | - | - |

| Lysosomes | Data not available | - | - |

| Metabolic Conversion Rate | Data not available | - | - |

Conclusion and Future Directions

This compound is a promising tool for investigating the distinct cellular roles of the L-threo stereoisomer of sphingosine. While this guide provides a framework based on current knowledge of related compounds, further research is needed to fully characterize its uptake, trafficking, and signaling functions. Future studies should focus on:

-

Quantitative analysis: Determining the kinetic parameters of uptake and the precise subcellular distribution of this compound in various cell types.

-

Comparative studies: Directly comparing the cellular behavior of this compound with its D-erythro counterpart to elucidate the functional consequences of stereochemistry.

-

Identification of interacting proteins: Utilizing proteomic approaches to identify proteins that specifically interact with L-threo-sphingosine and its metabolites.

-

Elucidation of signaling pathways: Investigating the downstream signaling cascades directly activated by this compound.

By addressing these questions, the scientific community can gain a deeper understanding of the complex biology of sphingolipids and potentially identify new targets for therapeutic intervention.

References

Investigating the Sphingolipid Recycling Pathway with C12-NBD Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral structural components of cellular membranes and serve as critical signaling molecules in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] The metabolic network governing sphingolipids is complex, with ceramide positioned as the central hub for both biosynthesis and catabolism.[3] The sphingolipid recycling pathway, also known as the salvage pathway, involves the breakdown of complex sphingolipids back to ceramide, which can then be re-utilized for the synthesis of other sphingolipids.[4] Dysregulation of these pathways is implicated in numerous human diseases, making them a key area of investigation for therapeutic development.[5][6]

Fluorescently labeled lipid analogs are indispensable tools for tracking the metabolic flux and intracellular trafficking of sphingolipids in living cells.[4] C12-NBD Ceramide, a synthetic sphingolipid with a 12-carbon acyl chain attached to a nitrobenzoxadiazole (NBD) fluorophore, is a valuable probe for these studies.[1][7][8] The NBD group allows for the direct visualization and quantification of the lipid's transport and metabolic conversion within cellular compartments, particularly the Golgi apparatus, which is the central sorting station for lipids.[1][9][10] This guide provides an in-depth overview of the use of C12-NBD probes to investigate the sphingolipid recycling pathway, complete with experimental protocols, quantitative data summaries, and pathway visualizations.

Principle of the Assay

The primary application of C12-NBD Ceramide is to monitor the intracellular transport and metabolism of ceramide.[9] When added to living cells, the fluorescent ceramide analog is taken up and transported from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[4][11] Within the Golgi, it serves as a substrate for key enzymes such as sphingomyelin (B164518) synthase (SMS) and glucosylceramide synthase (GCS), leading to the formation of fluorescent C12-NBD-sphingomyelin (SM) and C12-NBD-glucosylceramide (GlcCer), respectively.[12] By tracking the localization of the NBD fluorescence and quantifying the metabolic products, researchers can gain insights into the dynamics of sphingolipid transport, the activity of metabolic enzymes, and the overall flux through the pathway.[4][12]

It is crucial to note, however, that the bulky NBD tag can alter the probe's metabolic fate compared to its natural counterparts. For instance, NBD-ceramides are poor substrates for acid ceramidase but are readily hydrolyzed by neutral and alkaline ceramidases.[7][13] This differential processing must be considered when interpreting results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]